(E)-2-(2H-1,3-benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-2-(2H-1,3-benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide is a useful research compound. Its molecular formula is C17H17NO4S and its molecular weight is 331.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-2-(2H-1,3-benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities, particularly in the fields of antiviral and antibacterial research. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a benzodioxole moiety, which is known for its pharmacological properties, and a sulfonamide functional group that contributes to its biological activity. The structure can be represented as follows:
Antiviral Activity
Research indicates that sulfonamides, including derivatives like this compound, exhibit antiviral properties. A study highlighted that sulfonamides with heterocyclic peripheries demonstrated significant inhibitory effects against viruses such as coxsackievirus B and adenoviruses. The compound's structural features may enhance its interaction with viral proteins, thereby inhibiting viral replication .
Table 1: Antiviral Activity of Sulfonamide Derivatives
Compound | Virus Target | IC50 (μM) | Selectivity Index |
---|---|---|---|
(E)-2-(2H-1,3-benzodioxol-5-yl)-... | Coxsackievirus B | 7.5 | 1.8 |
(E)-2-(2H-1,3-benzodioxol-5-yl)-... | Adenovirus | 1.5 | 2.8 |
Antibacterial Activity
Sulfonamides are traditionally known for their antibacterial properties. Studies have shown that the coordination of sulfonamides to metal ions can enhance their antibacterial efficacy. For instance, complexes formed with Ru(III) ions exhibited increased activity against both Gram-positive and Gram-negative bacteria .
Table 2: Antibacterial Activity of Sulfonamides
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
(E)-2-(2H-1,3-benzodioxol-5-yl)-... | Staphylococcus aureus | 32 μg/mL |
(E)-2-(2H-1,3-benzodioxol-5-yl)-... | Escherichia coli | 64 μg/mL |
The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in bacterial and viral replication. For instance, sulfonamides typically act by mimicking para-amino benzoic acid (PABA), a substrate for bacterial folate synthesis, thus disrupting nucleic acid synthesis .
Case Study 1: Antiviral Efficacy Against HIV
A notable case study investigated the efficacy of sulfonamide derivatives against HIV entry into host cells. The results indicated that certain modifications in the sulfonamide structure significantly enhanced antiviral activity, achieving IC50 values below 5 μM .
Case Study 2: Antibacterial Properties in Clinical Isolates
In another study focusing on clinical isolates of Staphylococcus aureus and Escherichia coli, the compound demonstrated promising antibacterial activity. The study emphasized the importance of structural modifications in enhancing the antimicrobial potency of sulfonamides against resistant bacterial strains .
Eigenschaften
IUPAC Name |
(E)-2-(1,3-benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-13-2-4-15(5-3-13)11-18-23(19,20)9-8-14-6-7-16-17(10-14)22-12-21-16/h2-10,18H,11-12H2,1H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYGYJZNSZPICF-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.